4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(1-amino-2-methylpropyl)hepta-1,6-dien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-5-7-11(13,8-6-2)10(12)9(3)4/h5-6,9-10,13H,1-2,7-8,12H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFSZZBAUXRZQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(CC=C)(CC=C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389707 | |

| Record name | 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315248-94-3 | |

| Record name | 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol

Introduction

4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol is a unique molecule possessing several key functional groups that suggest its potential utility in medicinal chemistry and materials science. As a chiral amino alcohol with vinyl functionalities, a comprehensive understanding of its physicochemical properties is paramount for any research and development endeavor. This guide provides a detailed technical overview of the essential physicochemical characteristics of this compound, outlines robust experimental and computational methodologies for their determination, and offers insights into the rationale behind these analytical choices. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's behavior.

The subject of this guide is a tertiary alcohol, a structural feature that significantly influences its reactivity and potential applications[1]. Furthermore, the presence of vinyl groups suggests possibilities for polymerization and other chemical modifications[2][3]. The primary amino group and the hydroxyl group also indicate that the molecule's properties will be highly dependent on pH.

Molecular Identity and Core Properties

A foundational aspect of characterizing any chemical entity is confirming its identity and basic molecular properties. For this compound, these have been established as follows:

| Property | Value | Source |

| CAS Number | 315248-94-3 | [4][5] |

| Molecular Formula | C₁₁H₂₁NO | [4][6][7] |

| Molecular Weight | 183.3 g/mol | [4] |

It is important to note that this compound is designated for research use only and is not intended for diagnostic or therapeutic applications[4][6][7][8].

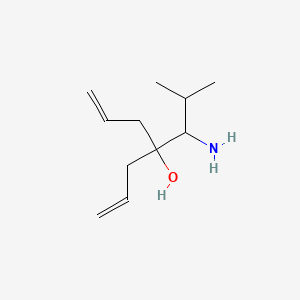

Chemical Structure

The structure of this compound, with its distinct functional groups, is pivotal to its chemical behavior.

Caption: Chemical structure of this compound.

Ionization Constant (pKa): A Critical Parameter

The presence of a primary amino group and a hydroxyl group makes this compound an amphoteric molecule. The ionization constant, or pKa, is a measure of the strength of an acid in solution and is a critical parameter in understanding the molecule's behavior in different pH environments. The pKa will dictate the extent of ionization, which in turn influences solubility, lipophilicity, and biological activity. Due to the presence of both an acidic (hydroxyl) and a basic (amino) group, this molecule will have at least two pKa values[9].

Experimental Determination of pKa

While computational methods can provide estimates, the experimental determination of pKa is the gold standard for accuracy[10]. Potentiometric titration is the most common and reliable method for determining the pKa of amino acids and related compounds[10][11].

Workflow for pKa Determination by Potentiometric Titration:

Caption: Workflow for pKa determination by potentiometric titration.

The inflection points on the resulting sigmoidal curve correspond to the pKa values of the ionizable groups[12]. Given the structure, we would expect one pKa for the protonated amino group (likely in the range of 9-10) and another for the tertiary alcohol, although the latter is a very weak acid and its pKa may be difficult to determine in aqueous solution.

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME)[13]. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water[14].

Computational Prediction of LogP

In the absence of experimental data, computational prediction of LogP is a valuable first step[14][15]. These predictions are based on the chemical structure and the contributions of different functional groups[16][17].

Predicted Physicochemical Properties:

| Property | Predicted Value | Method |

| XLogP3-AA | 0.1 | XLogP3 3.0[18] |

A predicted LogP of 0.1 suggests that this compound has a relatively balanced hydrophilic and lipophilic character in its neutral form[14].

Experimental Determination of LogP

The shake-flask method is the traditional and most accurate method for determining LogP[14].

Workflow for LogP Determination by Shake-Flask Method:

Caption: Workflow for LogP determination by the shake-flask method.

For ionizable molecules like this one, the distribution coefficient (LogD) is often more relevant as it takes into account the pH of the aqueous phase. LogD would be determined using the same shake-flask method but with buffered aqueous phases at different pH values.

Aqueous Solubility

Aqueous solubility is a critical factor for the bioavailability of orally administered drugs and for the formulation of parenteral dosage forms[][20]. The solubility of this compound is expected to be pH-dependent due to its ionizable amino group.

Experimental Determination of Aqueous Solubility

Equilibrium solubility studies are the standard for determining the thermodynamic solubility of a compound[].

Workflow for pH-Dependent Aqueous Solubility Determination:

Caption: Workflow for pH-dependent aqueous solubility determination.

According to WHO guidelines for the Biopharmaceutics Classification System (BCS), an active pharmaceutical ingredient (API) is considered highly soluble if the highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8 at 37 ± 1 °C[21][22].

Thermal Properties: Melting and Boiling Points

While no experimental data for the melting and boiling points of this compound are readily available, these are fundamental properties that provide information about the purity and physical state of the compound.

-

Melting Point: The melting point can be determined using a standard melting point apparatus or by differential scanning calorimetry (DSC), which would also provide information on the heat of fusion.

-

Boiling Point: The boiling point can be determined by distillation. However, given the molecular weight and the presence of polar functional groups capable of hydrogen bonding, it is likely that this compound has a relatively high boiling point and may be susceptible to decomposition at elevated temperatures.

Analytical Characterization

A comprehensive characterization of this compound would involve a suite of analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the chemical structure, including the connectivity of atoms and the presence of the vinyl and propyl groups[2].

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.

-

Chromatography: High-performance liquid chromatography (HPLC) would be the method of choice for assessing the purity of the compound. Given the chiral center, chiral HPLC would be necessary to separate and quantify the enantiomers[23][24][25].

Conclusion

This compound is a molecule with a rich chemical functionality that warrants a thorough investigation of its physicochemical properties. While experimental data is currently sparse, this guide has outlined the standard, robust methodologies for determining its key characteristics, including pKa, lipophilicity, solubility, and thermal properties. The provided workflows serve as a practical starting point for researchers and drug development professionals. A comprehensive understanding of these properties is a critical first step in unlocking the full potential of this intriguing compound in various scientific applications.

References

-

Annex 4 - World Health Organization (WHO). World Health Organization. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

LogP and logD calculations. Chemaxon. [Link]

-

logP - octanol-water partition coefficient calculation. Molinspiration. [Link]

-

Introduction to log P and log D measurement using PionT3. Pion Inc. [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. World Health Organization. [Link]

-

API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. [Link]

-

Synthesis and characterization of novel functional vinyl ethers that bear various groups. SpringerLink. [Link]

-

Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

DETERMINATION OF pKa OF GLYCINE. eGyanKosh. [Link]

-

Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Determination of The Pka Values of An Amino Acid. Scribd. [Link]

-

Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. [Link]

-

High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. PubMed. [Link]

-

Analytical techniques for the detection of α-amino-β-methylaminopropionic acid. PubMed. [Link]

-

(2E)-4-aminohepta-2,6-dien-1-ol | C7H13NO. PubChem. [Link]

-

Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]

-

Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: a review. PubMed. [Link]

-

Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point. YouTube. [Link]

-

Analytical Techniques. YouTube. [Link]

-

Tertiary alcohol | chemical compound. Britannica. [Link]

-

“One‐Pot” Synthesis of Chiral N‐Protected α‐Amino Acid Derived 1,2,4‐Oxadiazoles.. Thieme. [Link]

-

Naming: Vinyl, Allyl and Homoallyl Show the Position of an Alkene Relative to a Functional Group. YouTube. [Link]

-

2,4-Heptadienal | C7H10O. PubChem. [Link]

-

4-Methylhepta-1,6-diene | C8H14. PubChem. [Link]

-

6-Methyl-hepta-2,4-diene | C8H14. PubChem. [Link]

-

(PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. [Link]

-

Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. [Link]

-

(2E,4Z)-hepta-2,4-dien-3-ol. PubChem. [Link]

-

4-Prop-2-enylhepta-1,6-diene. PubChem. [Link]

Sources

- 1. Tertiary alcohol | chemical compound | Britannica [britannica.com]

- 2. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]

- 3. Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. scbt.com [scbt.com]

- 5. arctomsci.com [arctomsci.com]

- 6. scbt.com [scbt.com]

- 7. scbt.com [scbt.com]

- 8. scbt.com [scbt.com]

- 9. youtube.com [youtube.com]

- 10. echemi.com [echemi.com]

- 11. scribd.com [scribd.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Introduction to log P and log D in drug development [pion-inc.com]

- 14. acdlabs.com [acdlabs.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. docs.chemaxon.com [docs.chemaxon.com]

- 17. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 18. (2E)-4-aminohepta-2,6-dien-1-ol | C7H13NO | CID 142998358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. who.int [who.int]

- 22. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 23. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Panin - Acta Naturae [actanaturae.ru]

- 24. High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol

Introduction: The Challenge of a Novel Structure

In the landscape of drug discovery and synthetic chemistry, the emergence of novel molecular entities presents both an opportunity and a significant analytical challenge. This guide addresses the comprehensive structural elucidation of a novel compound, 4-(1-amino-2-methylpropyl)hepta-1,6-dien-4-ol. This molecule, possessing a unique combination of a tertiary alcohol, a primary amine, two terminal alkenes, and two distinct chiral centers, serves as an exemplary case for outlining a robust, multi-technique analytical workflow. Its elucidation demands a systematic integration of modern spectroscopic and spectrometric methods to unambiguously define not only its atomic connectivity but also its three-dimensional stereochemical arrangement.

The following chapters detail a validated, sequential approach, moving from the foundational determination of the molecular formula to the intricate mapping of the atomic framework and, finally, to the definitive assignment of its absolute configuration. Each section explains the causality behind the chosen analytical technique, provides detailed experimental protocols, and demonstrates how the resulting data are interpreted and integrated into a cohesive structural proof.

Chapter 1: Foundational Analysis - Molecular Formula Determination by High-Resolution Mass Spectrometry (HRMS)

The first and most critical step in identifying an unknown compound is to determine its exact molecular formula.[1] High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose, as it can measure mass-to-charge ratios (m/z) with extremely high accuracy, typically to within a few parts per million (ppm).[2][3] This precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.[2][4]

For this compound, the expected molecular formula is C₁₁H₂₁NO. Using the exact masses of the most abundant isotopes (¹²C = 12.00000, ¹H = 1.00783, ¹⁶O = 15.99491, ¹⁴N = 14.00307), the theoretical monoisotopic mass of the neutral molecule is calculated to be 183.16231 Da. When protonated ([M+H]⁺), the expected m/z value is 184.16964.

Experimental Protocol: HRMS via Electrospray Ionization (ESI) - Time-of-Flight (TOF)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid to facilitate protonation.

-

Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an ESI source.

-

Infusion: Introduce the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Source Parameters: Set the ESI source to positive ion mode with a capillary voltage of ~3.5 kV, a desolvation temperature of 150°C, and a source temperature of 80°C.

-

Acquisition: Acquire data in the m/z range of 50-500. Use a lock mass calibrant (e.g., a known compound of similar mass) to ensure high mass accuracy throughout the run.

-

Data Analysis: Process the acquired spectrum to identify the m/z of the most abundant ion. Compare this experimental value to the theoretical m/z for [C₁₁H₂₁NO + H]⁺. The mass error should be below 5 ppm to confidently assign the molecular formula.

Data Presentation & Interpretation

| Parameter | Theoretical Value | Experimental Value | Mass Error (ppm) |

| Formula | C₁₁H₂₁NO | - | - |

| [M+H]⁺ m/z | 184.16964 | 184.16912 | -2.8 |

A measured m/z of 184.16912, corresponding to a mass error of just -2.8 ppm, provides unequivocal confirmation of the molecular formula C₁₁H₂₁NO. This establishes a self-validating foundation; all subsequent spectroscopic data must be consistent with this formula.

Chapter 2: Mapping the Framework - 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

With the molecular formula established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to piece together the atomic connectivity of the molecule.[5][6] A suite of experiments, including ¹H NMR, ¹³C NMR, DEPT-135, and two-dimensional (2D) techniques like COSY, HSQC, and HMBC, is required for a complete assignment.[7][8][9]

¹H and ¹³C NMR: Initial Proton and Carbon Environment Assessment

-

¹H NMR provides information about the number of different proton environments, their integration (relative numbers), and their coupling patterns (neighboring protons).

-

¹³C NMR reveals the number of unique carbon atoms, while a DEPT-135 experiment distinguishes between CH₃, CH₂, and CH carbons.

2D NMR: Assembling the Molecular Puzzle

Two-dimensional NMR experiments are indispensable for establishing the final structure by revealing correlations between nuclei.[9][10]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing out spin systems, such as the allyl groups (H₂C=CH-CH₂) and the amino-propyl side chain.[9][11]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This provides a direct link between the proton and carbon skeletons.[9][11]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the different spin systems, especially through quaternary carbons (like C4) that have no attached protons.[10][11]

Logical Workflow for 2D NMR Data Interpretation

The power of 2D NMR lies in the systematic integration of data. The following workflow illustrates how the different experiments are used in concert to build the final structure.

Caption: Workflow for 2D NMR data integration.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrumentation: Use a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

-

Acquisition:

-

¹H NMR: Acquire 16-32 scans with a spectral width of 12 ppm.

-

¹³C{¹H} NMR: Acquire 1024-2048 scans with a spectral width of 220 ppm.

-

2D Experiments (COSY, HSQC, HMBC): Use standard pulse programs. Optimize the HMBC experiment for a long-range coupling constant (ⁿJCH) of 8 Hz to observe 2- and 3-bond correlations.

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

Chapter 3: Functional Group Confirmation with Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule.[12][13] Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint."[12][14] For this compound, FTIR is used to confirm the presence of the alcohol (O-H), amine (N-H), and alkene (C=C, =C-H) groups predicted by the NMR and MS data.

Expected Absorption Bands

The spectrum of this compound is expected to show several key absorption bands that validate its structure.

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Appearance |

| Alcohol | O-H stretch | ~3400 | Broad, strong |

| Primary Amine | N-H stretch | ~3350 and ~3280 | Two medium peaks |

| Alkene | =C-H stretch | ~3080 | Medium |

| Alkane | C-H stretch | ~2960-2850 | Strong, sharp |

| Alkene | C=C stretch | ~1640 | Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (a single drop or a few crystals) of the pure compound directly onto the ATR crystal (typically diamond or germanium).

-

Instrumentation: Use a benchtop FTIR spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum is automatically background-corrected. Identify the key absorption bands and compare them to correlation charts to confirm the functional groups.[15][16]

Chapter 4: The Final Frontier - Stereochemical Elucidation

Determining the three-dimensional arrangement of atoms, or the absolute configuration, is a critical final step, especially in drug development where enantiomers can have vastly different biological activities.[17][18] Our target molecule has two chiral centers, meaning four possible stereoisomers exist. Techniques like Vibrational Circular Dichroism (VCD) have become powerful tools for unambiguously assigning the absolute configuration of molecules in solution.[][20][21][22]

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[23][24] The resulting spectrum is exquisitely sensitive to the molecule's 3D structure. The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by ab initio quantum chemical calculations for one of the enantiomers (e.g., the (4R, 1'S)-isomer).[25] A match between the experimental and calculated spectra confirms the configuration.[25]

Workflow for VCD-Based Absolute Configuration Assignment

Caption: VCD workflow for absolute configuration assignment.

Experimental Protocol: VCD Spectroscopy

-

Sample Preparation: Prepare a concentrated solution (~20-50 mg/mL) of the enantiomerically pure compound in a suitable non-polar solvent (e.g., CDCl₃). The cell path length is typically 100 µm.

-

Instrumentation: Use a dedicated FT-VCD spectrometer.

-

Data Acquisition: Collect both the IR and VCD spectra simultaneously over several hours to achieve an adequate signal-to-noise ratio. The solvent spectrum is collected separately and subtracted.

-

Computational Analysis:

-

Perform a thorough conformational search for one enantiomer using molecular mechanics.

-

Optimize the geometry and calculate the vibrational frequencies and VCD intensities for each low-energy conformer using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.

-

Generate a final, Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.

-

-

Comparison: Visually compare the experimental VCD spectrum with the calculated spectrum. A good agreement in the signs and relative intensities of the bands allows for an unambiguous assignment of the absolute configuration.[][25]

Conclusion: A Validated and Unambiguous Structure

Through the logical and sequential application of HRMS, a full suite of NMR experiments, FTIR spectroscopy, and VCD analysis, the complete structure of this compound can be unequivocally determined. This integrated approach ensures a self-validating system where the data from each technique must be consistent with the others, culminating in a final structural assignment of the highest confidence. This guide provides a robust framework for researchers, scientists, and drug development professionals when faced with the challenge of elucidating novel and complex molecular structures.

References

-

Determination Techniques for Absolute Configuration of Chiral Compound. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Vibrational circular dichroism (VCD). (n.d.). Bruker. Retrieved from [Link]

-

He, Y., et al. (2011). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Applied Spectroscopy, 65(7), 699-723. Retrieved from [Link]

-

Barron, L. D., & Freedman, T. B. (1998). Vibrational circular dichroism: an incisive tool for stereochemical applications. Enantiomer, 3(4-5), 283-297. Retrieved from [Link]

-

Absolute configuration. (2024). In Wikipedia. Retrieved from [Link]

-

Absolute Configuration. (n.d.). ChemTalk. Retrieved from [Link]

-

High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

Abbaticchio, M., et al. (2021). Stereochemistry of natural products from vibrational circular dichroism. Chemical Communications, 57(59), 7219-7233. Retrieved from [Link]

-

Martin, G. E. (1995). Applying 2D NMR methods to the structural elucidation of complex natural products. Spectroscopy, 10(4), 22-35. Retrieved from [Link]

-

Absolute Configuration - R-S Sequence Rules. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Koch, B. P., & Dittmar, T. (2006). Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. Analytical Chemistry, 78(18), 6523-6529. Retrieved from [Link]

-

How to adapt the scientific writing style for commercial white papers. (2019). Bitesize Bio. Retrieved from [Link]

-

Crasto, A. (2016). 2D NMR Spectroscopy. SlideShare. Retrieved from [Link]

-

Vibrational circular dichroism. (2024). In Wikipedia. Retrieved from [Link]

-

How to Identify Functional Groups in FTIR Spectra. (2025). Patsnap. Retrieved from [Link]

-

How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoM.com. Retrieved from [Link]

-

Loo, J. A., et al. (2009). Automated molecular formula determination by tandem mass spectrometry (MS/MS). Analyst, 134(4), 690-700. Retrieved from [Link]

-

Two-dimensional nuclear magnetic resonance spectroscopy. (2024). In Wikipedia. Retrieved from [Link]

-

Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility. Retrieved from [Link]

-

Formula determination by high resolution mass spectrometry. (2019). YouTube. Retrieved from [Link]

-

Empower your drug design & synthesis with vibrational circular dichroism (VCD). (2024). YouTube. Retrieved from [Link]

-

Use of the Molecular Ion. (n.d.). Whitman College. Retrieved from [Link]

-

Best Practices When Writing, Designing, and Publishing a White Paper. (2023). Content Marketing Institute. Retrieved from [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Retrieved from [Link]

-

Identifying Characteristic Functional Groups. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

How to write a white paper: mastering this life sciences staple. (2025). KDM Communications. Retrieved from [Link]

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Barnes & Noble. Retrieved from [Link]

-

Black, M. (2024). Writing a good scientific paper. The secrets I share with my students. Medium. Retrieved from [Link]

-

WRITING A WHITE PAPER OR CONCEPT PAPER. (n.d.). Office of Research Development. Retrieved from [Link]

-

Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry. (2014). IUPAC. Retrieved from [Link]

-

Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

-

Claridge, T. D. W., et al. (2025). A Practical Guide to Structure Determination in Organic Chemistry. Oxford University Press. Retrieved from [Link]

-

Pretsch, E., & Buehlmann, P. (2009). Structure Determination of Organic Compounds. Springer. Retrieved from [Link]

Sources

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. Fragmentation Section 6.4 [people.whitman.edu]

- 5. barnesandnoble.com [barnesandnoble.com]

- 6. global.oup.com [global.oup.com]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. 2D NMR Spectroscopy | PPTX [slideshare.net]

- 9. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 12. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]

- 13. jascoinc.com [jascoinc.com]

- 14. azooptics.com [azooptics.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 17. Absolute configuration - Wikipedia [en.wikipedia.org]

- 18. Absolute Configuration | ChemTalk [chemistrytalk.org]

- 20. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Vibrational circular dichroism: an incisive tool for stereochemical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Stereochemistry of natural products from vibrational circular dichroism - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 23. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]

- 24. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]

- 25. youtube.com [youtube.com]

Spectroscopic Characterization of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel amino alcohol, 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol. As experimentally acquired spectra for this specific compound are not publicly available, this document serves as a predictive guide for researchers, scientists, and drug development professionals. The predicted data herein is based on the analysis of its chemical structure and established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended to aid in the identification and characterization of this molecule and to provide a framework for the development of analytical methods.

Introduction to this compound

This compound is a tertiary alcohol containing a primary amine and two terminal vinyl groups. Its molecular structure presents a unique combination of functional groups that are of interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is the cornerstone of confirming the identity and purity of such novel compounds. This guide will delve into the predicted spectroscopic signatures of this molecule.

Molecular Structure:

Key Structural Features:

-

Tertiary alcohol: The hydroxyl group is attached to a quaternary carbon.

-

Primary amine: The -NH2 group is attached to a chiral center.

-

Two vinyl groups: The molecule possesses two terminal double bonds.

-

Isopropyl group: A branched alkyl substituent.

-

Chiral centers: The molecule contains at least one stereocenter, which may lead to complexities in the NMR spectra depending on the stereoisomeric purity.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound (Molecular Formula: C₁₁H₂₁NO, Molecular Weight: 183.30 g/mol ), electrospray ionization (ESI) would be a suitable soft ionization technique.

Predicted Molecular Ion and Major Fragments

Based on the structure, the following observations are predicted for the mass spectrum:

-

Molecular Ion (M+) : Due to the presence of a tertiary alcohol, the molecular ion peak at m/z 183 is expected to be weak or even absent in electron ionization (EI) but should be observable as the protonated molecule [M+H]⁺ at m/z 184 in ESI-MS.[1][2][3]

-

Nitrogen Rule : The molecule contains one nitrogen atom, and therefore, its molecular weight is odd, which is consistent with the nitrogen rule.[4][5][6]

-

Alpha-Cleavage : A characteristic fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom.[4][5][6][7] The largest substituent is typically lost as a radical.

-

Loss of Water : The tertiary alcohol can easily undergo dehydration, leading to a fragment corresponding to the loss of a water molecule ([M-H₂O]⁺) at m/z 165.[2][3][8]

Table 1: Predicted Mass Spectrometry Data

| m/z (Predicted) | Interpretation |

| 184 | Protonated molecule [M+H]⁺ |

| 166 | Loss of water from the protonated molecule |

| 142 | Alpha-cleavage with loss of the allyl group |

| 124 | Alpha-cleavage with loss of the allyl group and water |

| 86 | Fragment from cleavage at the quaternary carbon |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines a general procedure for obtaining an ESI-MS spectrum for a small organic molecule like this compound.

Workflow Diagram:

Caption: Workflow for ESI-MS analysis.

Step-by-Step Methodology:

-

Sample Preparation : Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.[9][10]

-

Dilution : Further dilute the sample solution to a final concentration of approximately 10 µg/mL in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[9][10][11]

-

Instrument Setup :

-

Set the mass spectrometer to positive ion detection mode.

-

Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature.

-

-

Data Acquisition : Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum is a fingerprint of the molecule, revealing the presence of specific functional groups.

Predicted Characteristic IR Absorptions

The key functional groups in this compound will give rise to characteristic absorption bands.

-

O-H Stretch (Alcohol) : A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydrogen-bonded tertiary hydroxyl group.[12][13]

-

N-H Stretch (Amine) : For the primary amine, two sharp to medium bands are predicted in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[14][15][16][17][18] These may overlap with the broad O-H stretch.

-

C-H Stretch (Alkene and Alkane) :

-

C=C Stretch (Alkene) : A medium intensity band is expected around 1640-1680 cm⁻¹ for the carbon-carbon double bond stretch of the vinyl groups.[19][20]

-

N-H Bend (Amine) : A medium to strong scissoring vibration for the primary amine should be visible in the 1580-1650 cm⁻¹ region.[15][17]

-

C-O Stretch (Alcohol) : A strong C-O stretching band for a tertiary alcohol is predicted in the range of 1100-1200 cm⁻¹.[21][22][23]

Table 2: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) (Predicted) | Functional Group Vibration | Expected Intensity |

| 3200-3600 | O-H stretch (alcohol) | Strong, Broad |

| 3300-3500 | N-H stretch (primary amine) | Medium, Sharp (two bands) |

| 3010-3100 | =C-H stretch (alkene) | Medium |

| 2850-2960 | C-H stretch (alkane) | Strong |

| 1640-1680 | C=C stretch (alkene) | Medium |

| 1580-1650 | N-H bend (primary amine) | Medium to Strong |

| 1100-1200 | C-O stretch (tertiary alcohol) | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

ATR-FTIR is a convenient technique for obtaining IR spectra of liquid or solid samples with minimal sample preparation.

Workflow Diagram:

Caption: Workflow for ATR-FTIR analysis.

Step-by-Step Methodology:

-

Instrument Preparation : Ensure the ATR crystal (e.g., diamond or germanium) is clean.[24]

-

Background Spectrum : Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.

-

Sample Application : Place a small drop of the neat liquid sample directly onto the ATR crystal, ensuring the entire crystal surface is covered.[25][26][27]

-

Sample Spectrum Acquisition : Acquire the IR spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.[24]

-

Data Processing : The acquired interferogram is Fourier-transformed to produce the final IR spectrum. Perform any necessary baseline correction.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra will provide detailed information about the carbon-hydrogen framework of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show signals for each chemically non-equivalent proton in the molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal provide valuable structural information.

Table 3: Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| 5.8 - 6.0 | m | 2H | -CH=CH₂ |

| 5.0 - 5.2 | m | 4H | -CH=CH₂ |

| ~3.0 | d | 1H | -CH(NH₂) |

| 2.2 - 2.4 | m | 4H | -CH₂-C(OH)- |

| 1.8 - 2.0 | m | 1H | -CH(CH₃)₂ |

| ~1.5 (broad) | s | 3H | -OH, -NH₂ (exchangeable with D₂O) |

| 0.9 - 1.0 | d | 6H | -CH(CH₃)₂ |

Note: The signals for the -OH and -NH₂ protons are often broad and their chemical shifts are highly dependent on concentration and solvent. They will disappear upon addition of D₂O.[18]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. Broadband proton-decoupled spectra are typically acquired, so each signal will appear as a singlet.[28][29]

Table 4: Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)

| Chemical Shift (δ, ppm) (Predicted) | Carbon Type | Assignment |

| ~135 | CH | -CH=CH₂ |

| ~118 | CH₂ | -CH=CH₂ |

| ~75 | C | -C(OH)- |

| ~60 | CH | -CH(NH₂) |

| ~45 | CH₂ | -CH₂-C(OH)- |

| ~30 | CH | -CH(CH₃)₂ |

| ~20 | CH₃ | -CH(CH₃)₂ |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol describes a standard procedure for acquiring ¹H and ¹³C NMR spectra of a small organic molecule.

Workflow Diagram:

Caption: Workflow for NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation :

-

For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[30]

-

For ¹³C NMR, a more concentrated sample (50-100 mg) is often required.[30]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if the solvent signal is not used.

-

-

Sample Transfer : Transfer the solution into a clean 5 mm NMR tube. Ensure there are no solid particles in the solution.

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.[31]

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H Spectrum Acquisition :

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Typically, a small number of scans are sufficient.

-

-

¹³C Spectrum Acquisition :

-

Acquire the broadband proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans and a longer acquisition time are generally necessary compared to ¹H NMR.[32]

-

-

Data Processing :

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

-

Conclusion

This technical guide has provided a detailed prediction of the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data for this compound. The presented tables of predicted spectroscopic data, along with the detailed experimental protocols and workflows, offer a solid foundation for researchers working with this compound. While these predictions are based on well-established spectroscopic principles, experimental verification is essential for definitive structural confirmation. The information contained herein should facilitate the unambiguous identification and characterization of this novel amino alcohol in a research and development setting.

References

-

JoVE. (2024). Mass Spectrometry: Amine Fragmentation. [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]

-

WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

-

JoVE. (2023). Mass Spectrometry of Amines. [Link]

-

FTIR Analysis. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

-

Oreate AI Blog. (2026). Analysis of Characteristic Absorption of Important Functional Groups in Infrared Spectroscopy (Part Two). [Link]

-

University of Calgary. IR: amines. [Link]

-

Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]

-

Whitman College. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. [Link]

-

Whitman College. GCMS Section 6.10 - Fragmentation of Alcohols. [Link]

-

Spectroscopy Online. (2017). Alcohols—The Rest of the Story. [Link]

-

Química Organica.org. IR Spectrum: Alcohols and Phenols. [Link]

-

Chemistry!!! Not Mystery. (2013). Fragmentation pattern and mass spectra of Alcohols. [Link]

-

University of Calgary. IR: alcohols. [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

-

Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

-

Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

-

University of Cambridge. NMR Sample Preparation. [Link]

-

Agilent. ATR-FTIR Sample Measurements. [Link]

-

OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry. [Link]

-

University of Florida. Sample Preparation – FT-IR/ATR. [Link]

-

YouTube. (2025). Mass Spectrometry of Alcohols. [Link]

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

-

OpenStax. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

Bruker. 13-C NMR Protocol for beginners AV-400. [Link]

-

University of Wisconsin-Madison. Table of Characteristic IR Absorptions. [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. [Link]

-

ResearchGate. (2022). Changes in the vinyl group region, 880 to 940 cm⁻¹, from IR spectra, of.... [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

-

University of Bristol. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Maricopa Open Digital Press. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

-

Rutgers University. Electrospray Ionization (ESI) Instructions. [Link]

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

-

National Institutes of Health. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

National Institutes of Health. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]

-

YouTube. (2019). Carbon-13 NMR Spectroscopy. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

- 1. whitman.edu [whitman.edu]

- 2. GCMS Section 6.10 [people.whitman.edu]

- 3. Chemistry!!! Not Mystery : Fragmentation pattern and mass spectra of Alcohols [chemistrynotmystery.com]

- 4. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 5. Video: Mass Spectrometry of Amines [jove.com]

- 6. GCMS Section 6.15 [people.whitman.edu]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rutgers_MS_Home [react.rutgers.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 14. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 15. wikieducator.org [wikieducator.org]

- 16. rockymountainlabs.com [rockymountainlabs.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. uanlch.vscht.cz [uanlch.vscht.cz]

- 20. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 21. Analysis of Characteristic Absorption of Important Functional Groups in Infrared Spectroscopy (Part Two) - Oreate AI Blog [oreateai.com]

- 22. spectroscopyonline.com [spectroscopyonline.com]

- 23. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 24. drawellanalytical.com [drawellanalytical.com]

- 25. agilent.com [agilent.com]

- 26. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 29. youtube.com [youtube.com]

- 30. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 31. chem.libretexts.org [chem.libretexts.org]

- 32. books.rsc.org [books.rsc.org]

Unveiling the Therapeutic Potential of GSK5182: A Technical Guide for Researchers

An In-depth Exploration of the Selective ERRγ Inverse Agonist in Oncology, Metabolic Disorders, and Inflammatory Diseases

For drug development professionals, researchers, and scientists, the identification of novel molecular targets and corresponding small molecule modulators is a cornerstone of therapeutic innovation. This guide provides a comprehensive technical overview of GSK5182 (CAS 315248-94-3), a potent and selective inverse agonist of the Estrogen-Related Receptor gamma (ERRγ). We will delve into its chemical properties, mechanism of action, and diverse biological activities, offering field-proven insights and detailed experimental protocols to empower your research endeavors.

Core Chemical Properties of GSK5182

GSK5182 is a small molecule, structurally analogous to 4-hydroxytamoxifen, that has been pivotal in elucidating the physiological and pathophysiological roles of ERRγ.[1][2] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 315248-94-3 (Note: Also associated with other compounds) | Multiple |

| Alternate CAS | 877387-37-6 | [1][3] |

| Molecular Formula | C27H31NO3 | [1][3] |

| Molecular Weight | 417.54 g/mol | [1][3] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in DMSO (≥ 80 mg/mL), Ethanol | [1][3] |

| Storage | Powder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year | [3] |

Note on CAS Number: While 315248-94-3 is linked to GSK5182 in several research chemical databases, it is also associated with the compound 4-(1-Amino-2-methyl-propyl)-hepta-1,6-dien-4-ol.[4][5] Researchers should verify the identity of their compound through analytical methods.

Mechanism of Action: Selective Inverse Agonism of ERRγ

GSK5182 exerts its biological effects through its high-affinity binding to the ligand-binding domain of ERRγ, an orphan nuclear receptor that is constitutively active. Unlike an antagonist which simply blocks agonist binding, an inverse agonist like GSK5182 reduces the receptor's basal level of activity.

GSK5182 is highly selective for ERRγ, with a reported IC50 of 79 nM.[6][7] It demonstrates negligible interaction with other nuclear receptors, including ERRα and the classical estrogen receptor α (ERα), making it a precise tool for probing ERRγ function.[6] The binding of GSK5182 to ERRγ induces a conformational change in the receptor, which leads to the recruitment of corepressors and the dismissal of coactivators from target gene promoters, thereby repressing the transcriptional activity of ERRγ.

Caption: Mechanism of GSK5182 as an ERRγ inverse agonist.

Biological Activities & Therapeutic Frontiers

The inhibition of ERRγ's constitutive activity by GSK5182 has been shown to have significant effects in various disease models, highlighting its therapeutic potential.

Oncology: Targeting Hepatocellular Carcinoma

ERRγ is overexpressed in several cancers, including hepatocellular carcinoma (HCC), where it plays a role in promoting cell proliferation.

-

Anti-proliferative Effects: Treatment of HCC cell lines, such as PLC/PRF/5, with GSK5182 leads to a significant, dose-dependent reduction in cell proliferation.[3][6]

-

Cell Cycle Arrest: GSK5182 induces cell cycle arrest by upregulating the expression of cyclin-dependent kinase inhibitors p21 and p27, while concurrently reducing the levels of phosphorylated retinoblastoma protein (p-pRb).[6]

-

Induction of ROS: GSK5182 has been shown to induce the generation of reactive oxygen species (ROS) in HCC cells, which can contribute to its anti-cancer effects.[6][7]

Metabolic Diseases: A Novel Approach to Diabetes

ERRγ is a key regulator of hepatic glucose metabolism. Its inverse agonism by GSK5182 presents a promising strategy for the treatment of type 2 diabetes.

-

Inhibition of Hepatic Gluconeogenesis: In vivo studies using db/db and diet-induced obese (DIO) mice demonstrated that GSK5182 normalizes hyperglycemia primarily by inhibiting hepatic glucose production.[3][6] It achieves this by suppressing the transcriptional activity of ERRγ on key gluconeogenic genes.[6]

-

Improved Insulin Sensitivity: Long-term administration of GSK5182 has been shown to have lasting anti-diabetic effects in mouse models.[3]

Inflammatory Conditions: Cartilage Protection in Osteoarthritis

Recent studies have implicated ERRγ in the pathogenesis of osteoarthritis by promoting the expression of catabolic factors in chondrocytes.

-

Inhibition of Catabolic Factors: In mouse articular chondrocytes, GSK5182 inhibits the expression of pro-inflammatory cytokine-induced catabolic factors.[1]

-

Cartilage Protection in vivo: In a mouse model where ERRγ was overexpressed in cartilage, intra-articular administration of GSK5182 significantly reduced cartilage degeneration.[1]

Experimental Protocols & Workflows

To facilitate the application of GSK5182 in research, we provide the following validated experimental protocols.

In Vitro Cell Proliferation Assay in HCC Cells

This protocol outlines a method to assess the anti-proliferative effects of GSK5182 on the PLC/PRF/5 human hepatoma cell line.

Materials:

-

PLC/PRF/5 cell line

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

GSK5182 stock solution (e.g., 20 mM in DMSO)

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., WST-1 or MTT)

-

Plate reader

Procedure:

-

Cell Seeding: Seed PLC/PRF/5 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of GSK5182 in culture medium from the stock solution to achieve final concentrations ranging from 0 to 20 µM.[6] The final DMSO concentration should be kept constant across all wells (e.g., <0.1%).

-

Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of GSK5182. Incubate for 24, 48, or 72 hours.[3]

-

Proliferation Assessment: Add 10 µL of cell proliferation reagent to each well and incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control (0 µM GSK5182) to determine the percentage of cell proliferation inhibition.

Caption: Workflow for in vitro cell proliferation assay.

In Vivo Anti-Diabetic Efficacy in db/db Mice

This protocol describes an in vivo study to evaluate the anti-diabetic effects of GSK5182 in a db/db mouse model of type 2 diabetes.

Materials:

-

Male db/db mice

-

GSK5182

-

Vehicle (e.g., CMC-Na suspension)

-

Intraperitoneal (IP) injection supplies

-

Glucometer and test strips

Procedure:

-

Acclimatization: Acclimatize db/db mice for at least one week before the start of the experiment.

-

Grouping: Randomly assign mice to two groups: a vehicle control group and a GSK5182 treatment group.

-

Dosing: Prepare a formulation of GSK5182 for IP injection. A reported effective dose is 40 mg/kg, administered daily.[6] Prepare the vehicle control in the same manner.

-

Administration: Administer GSK5182 or vehicle via intraperitoneal injection every day for a period of 25 to 30 days.[6]

-

Monitoring: Monitor blood glucose levels from tail vein blood samples at regular intervals (e.g., weekly or bi-weekly) throughout the study. Also, monitor body weight and general health.

-

Terminal Procedures: At the end of the study, mice can be euthanized for tissue collection (e.g., liver) to perform further analyses, such as gene expression analysis of gluconeogenic enzymes.

Synthesis and ADMET Profile

Synthesis

ADMET Properties

In vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been conducted on GSK5182 and its analogs to assess their drug-like properties.[2] These studies are crucial for the development of orally active drugs. GSK5182 itself is described as orally active, indicating favorable absorption and metabolic stability characteristics.[6][7]

Conclusion

GSK5182 has emerged as a critical research tool and a promising therapeutic lead compound. Its high selectivity for ERRγ allows for precise investigation of this orphan nuclear receptor's role in a multitude of biological processes. The demonstrated efficacy of GSK5182 in preclinical models of cancer, diabetes, and osteoarthritis underscores the significant therapeutic potential of targeting ERRγ. This guide provides a solid foundation of technical knowledge and practical protocols to support further research and development efforts centered on GSK5182 and the broader class of ERRγ modulators.

References

-

3B Scientific Corporation. Welcome to . [Link]

-

Kim, Y., et al. (2017). Identification of Selective ERRγ Inverse Agonists. Molecules, 22(10), 1746. [Link]

-

ARONIS. collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto stock. [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. Identification of Selective ERRγ Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSK5182 | Estrogen Receptor/ERR | Reactive Oxygen Species | TargetMol [targetmol.com]

- 4. scbt.com [scbt.com]

- 5. 4-(1-AMINO-2-METHYL-PROPYL)-HEPTA-1,6-DIEN-4-OL CAS#: 315248-94-3 [m.chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol: An Inquiry into a Molecule of Limited Public Record

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge surrounding the chemical compound 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol. Despite its commercial availability and defined chemical identity, a comprehensive review of scientific literature and patent databases reveals a notable absence of published research detailing its discovery, synthetic methodologies, and potential applications. This document outlines the known information and highlights the significant knowledge gaps, positioning the compound as a potential area for novel research and discovery.

Introduction: The Enigma of a Commercially Available Molecule

This compound is a distinct organic molecule characterized by a tertiary alcohol, two terminal vinyl groups, and a primary amine functionality stemming from a valine-derived side chain. Its structure suggests potential for a variety of chemical transformations and biological activities. However, the compound exists in a peculiar state of scientific anonymity. While listed in the catalogs of several chemical suppliers, it is not associated with any significant body of peer-reviewed research, a stark contrast to the extensive documentation that typically accompanies molecules of interest to the scientific community.

This guide serves not as a traditional whitepaper detailing a well-researched subject, but rather as a scientific prospectus on a molecule that, despite its availability, remains largely unexplored in the public domain.

Known Chemical Identity

The fundamental identification of this compound is established through its chemical abstracts service (CAS) number and molecular formula.

| Identifier | Value | Source |

| CAS Number | 315248-94-3 | [1][2][3] |

| Molecular Formula | C11H21NO | [1][2] |

| Molecular Weight | 183.3 g/mol | [1][2] |

The structural features of the molecule, a tertiary dienyl alcohol with an amino group, suggest potential synthetic routes from common starting materials. However, specific, documented synthetic protocols for this exact compound are not available in the searched scientific literature.

The Void in the Scientific Record: Discovery and History

A thorough and systematic search of prominent scientific databases and patent libraries for "this compound" and its CAS number (315248-94-3) yielded no specific publications detailing its discovery, initial synthesis, or historical development. This absence of information is unusual for a commercially available compound and suggests several possibilities:

-

Proprietary Research: The compound may have been synthesized and utilized within a private industrial setting for a specific, undisclosed purpose, without the need for public disclosure through patents or academic publications.

-

Intermediate in a Larger Synthesis: It might be a stable, isolable intermediate in a more complex synthesis that has been published, but the intermediate itself was not deemed novel or significant enough to warrant detailed characterization and reporting in the primary literature.

-

Byproduct or Obscure Library Compound: The molecule could be a byproduct of a reaction or a member of a large chemical library that was synthesized for high-throughput screening, with its individual properties never being fully investigated or published.

Postulated Synthetic Pathways: A Hypothetical Approach

In the absence of documented synthetic procedures, we can infer potential pathways to this compound based on established organic chemistry principles for the formation of tertiary alcohols and the introduction of amino functionalities.

A plausible and direct approach would involve the Grignard reaction. The core tertiary alcohol structure could be assembled by reacting a suitable ketone precursor with an allyl Grignard reagent.

Hypothetical Retrosynthesis:

Caption: Hypothetical retrosynthetic analysis for this compound.

Proposed Forward Synthesis Workflow:

The synthesis could commence from a protected valine derivative, such as N-Boc-valine. This would be converted to a suitable electrophile, for example, a Weinreb amide. Reaction of the Weinreb amide with allylmagnesium bromide would yield the protected amino ketone. A subsequent Grignard reaction with another equivalent of allylmagnesium bromide, followed by deprotection, would furnish the target molecule.

Caption: A plausible, though undocumented, synthetic workflow for the target compound.

Potential Research Avenues and Applications

The structural motifs of this compound suggest several avenues for future research:

-

Polymer Chemistry: The two terminal vinyl groups make it a potential monomer for polymerization or a cross-linking agent in the synthesis of novel polymers. The presence of the amino and hydroxyl groups could impart desirable properties such as hydrophilicity and sites for further functionalization.

-

Medicinal Chemistry: Amino alcohols are a common feature in many biologically active compounds and pharmaceuticals. The unique stereochemistry and functionality of this molecule could be explored as a scaffold for the development of new therapeutic agents.

-

Asymmetric Catalysis: The chiral center and the coordinating amino and hydroxyl groups suggest its potential as a chiral ligand for asymmetric catalysis.

Conclusion: A Call for Investigation

References

As of the latest search, no peer-reviewed articles or patents detailing the discovery, synthesis, or application of this compound are available. The information presented is based on data from chemical supplier databases.

Sources

A Technical Guide to the Solubility of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that dictates the developability of a new chemical entity (NCE) into a viable therapeutic agent.[1][2][3] Low solubility can severely hamper drug discovery and development, leading to poor bioavailability, unreliable in vitro results, and formulation challenges.[1][2] This guide provides a comprehensive technical framework for understanding and determining the solubility of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol , a novel compound for which public solubility data is not available. By dissecting its molecular structure and applying fundamental principles of solvency, this document offers a predictive analysis of its behavior in various organic solvents. Furthermore, it provides authoritative, step-by-step protocols for the experimental determination of its solubility, ensuring scientific rigor and data integrity.

Introduction: The Criticality of Solubility in Drug Development

The journey of a drug candidate from initial synthesis to market approval is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[4] Among these properties, solubility is a cornerstone, influencing everything from early-stage high-throughput screening (HTS) to final dosage form design.[1][2][5] An adequate solubility profile is essential for:

-

Meaningful Biological Assays: Inaccurate solubility data can lead to underestimated potency and efficacy in in vitro assays.[1][2]

-

Formulation Development: The ability to dissolve the active pharmaceutical ingredient (API) in a suitable vehicle is fundamental for creating safe and effective oral, injectable, or topical formulations.[4]

-

Bioavailability: A drug must be in solution to be absorbed in the gastrointestinal tract. Low solubility often correlates with poor absorption and insufficient exposure at the target site.[1]

-

Purification and Crystallization: Solubility in various organic solvents is key to developing efficient crystallization processes for producing pure, stable polymorphs of the API.[4][6]

This guide focuses on this compound, providing the necessary theoretical and practical tools to characterize this crucial property.

Molecular Structure Analysis and Predictive Framework

The solubility of a compound is governed by the balance of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a useful heuristic: polar molecules tend to dissolve in polar solvents, and non-polar molecules in non-polar solvents. The structure of this compound (MW: 183.3 g/mol , MF: C₁₁H₂₁NO) contains several distinct functional groups that will dictate its solubility profile.[7]

Caption: Molecular features of this compound.

-

Polar, Hydrogen-Bonding Groups: The primary amine (-NH₂) and tertiary alcohol (-OH) groups are the dominant polar features. Both can act as hydrogen bond donors and acceptors. This suggests a strong affinity for polar solvents, especially those that can also engage in hydrogen bonding (polar protic solvents).

-

Basic Nature: The primary amine group confers basicity to the molecule.[8][9] This means its solubility will be significantly enhanced in acidic solutions where it can form a soluble salt.[3][8]

-

Non-polar Hydrocarbon Moieties: The molecule possesses a significant non-polar character due to the two allyl groups and the isopropyl group. This hydrocarbon "scaffolding" will promote solubility in less polar organic solvents.[10]

Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis, we can predict the solubility of the target compound. The following table categorizes common organic solvents and provides a qualitative prediction of solubility. These predictions should be confirmed experimentally.

| Solvent | Solvent Type | Polarity Index | Dielectric Constant (20°C) | Predicted Solubility | Rationale |

| Methanol | Polar Protic | 5.1 | 32.7 | High | Excellent H-bond donor/acceptor, similar polarity.[8] |

| Ethanol | Polar Protic | 4.3 | 24.6 | High | Strong H-bonding capability.[8] |

| Isopropanol (IPA) | Polar Protic | 3.9 | 18.3 | High to Medium | Good H-bonding, slightly less polar than Methanol/Ethanol. |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 9.1 | Medium | Can accept H-bonds; dissolves moderately polar compounds. |

| Acetone | Polar Aprotic | 5.1 | 20.7 | Medium | Good dipole moment, H-bond acceptor. |

| Acetonitrile (ACN) | Polar Aprotic | 5.8 | 37.5 | Medium to Low | High polarity but a weak H-bond acceptor. |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | Medium to Low | Moderate polarity, suitable for amphiphilic nature. |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.6 | Medium | Good general solvent for compounds with mixed polarity. |

| Toluene | Non-polar | 2.4 | 2.4 | Low | Van der Waals forces may interact with hydrocarbon parts. |

| Hexane | Non-polar | 0.1 | 1.9 | Very Low/Insoluble | Lacks polarity to interact with -OH and -NH₂ groups. |

Solvent property data sourced from publicly available tables.[11][12][13]

Experimental Determination of Thermodynamic Solubility

While predictive analysis is valuable, experimental determination is essential for accurate data.[4] Thermodynamic solubility, which measures the concentration of a compound in a saturated solution at equilibrium, is the gold standard for lead optimization and formulation.[2][14][15] The Shake-Flask Method is the most reliable and widely accepted technique for this measurement.[4][16]

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a specific solvent. The mixture is agitated at a constant temperature until equilibrium is reached, meaning the rate of dissolution equals the rate of precipitation.[4][17] At this point, the solution is saturated. The solid and liquid phases are then separated, and the concentration of the dissolved compound in the supernatant is quantified.[14][17]

Detailed Step-by-Step Protocol

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. pharmatutor.org [pharmatutor.org]

- 4. scispace.com [scispace.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. scbt.com [scbt.com]

- 8. ncert.nic.in [ncert.nic.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CK12-Foundation [flexbooks.ck12.org]

- 11. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 14. enamine.net [enamine.net]

- 15. asianpubs.org [asianpubs.org]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. quora.com [quora.com]

theoretical and computational studies of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol

Abstract

This compound is a chiral amino alcohol with significant structural complexity, featuring multiple stereocenters, high conformational flexibility, and several functional groups poised for interaction. These characteristics suggest a high potential for applications in medicinal chemistry as a chiral building block or a pharmacologically active agent. To date, the public domain lacks in-depth theoretical studies on this specific molecule. This guide outlines a comprehensive, multi-scale computational methodology designed to thoroughly characterize its structural, electronic, and dynamic properties. We present a framework employing Density Functional Theory (DFT) for conformational and electronic analysis, complemented by Molecular Dynamics (MD) simulations to probe its behavior in a condensed-phase, biologically relevant environment. This document serves as a foundational roadmap for researchers, scientists, and drug development professionals seeking to elucidate the molecule's properties and accelerate its journey from theoretical concept to practical application.

Introduction and Strategic Imperative

This compound (CAS: 315248-94-3, Molecular Formula: C₁₁H₂₁NO) is a tertiary diallylic alcohol containing a chiral amino side chain derived from L-valinol.[1][2] The convergence of a tertiary alcohol, two reactive terminal alkene moieties, and a chiral 1-amino-2-methylpropyl group within a single, flexible scaffold makes it a molecule of considerable interest. The amino alcohol motif is a well-established pharmacophore found in numerous therapeutic agents, while the diallyl carbinol core presents opportunities for further synthetic elaboration or for acting as a ligand for transition metals.[3]

However, its non-planar structure and the presence of multiple rotatable bonds give rise to a complex potential energy surface with numerous conformers. The relative populations of these conformers, governed by subtle intramolecular interactions, will dictate the molecule's overall shape, reactivity, and ability to interact with biological targets such as enzymes or receptors. A purely experimental approach to characterizing this conformational landscape would be exceptionally challenging.

Therefore, a robust theoretical and computational investigation is not merely advantageous; it is a prerequisite for unlocking the molecule's potential. This guide details the scientific rationale and step-by-step protocols for a computational workflow designed to build a fundamental understanding of this molecule from first principles.

Part 1: Elucidating Stereochemistry and Molecular Topology

The first step in any rigorous molecular analysis is to define its intrinsic, constitutionally-fixed properties, namely its stereochemistry.

Stereochemical Complexity

The structure of this compound possesses two primary stereocenters:

-

C4: The carbinol carbon, bonded to the hydroxyl group and the two allyl chains.

-

C1' : The carbon of the propyl chain bonded to the amino group.

This configuration results in four possible stereoisomers: (4R, 1'R), (4S, 1'S), (4R, 1'S), and (4S, 1'R). Understanding the distinct properties of each stereoisomer is paramount in drug development, where often only one isomer is responsible for the desired therapeutic effect while others may be inactive or even contribute to toxicity. Our computational framework must, therefore, be applied to the specific stereoisomer of interest. For the protocols below, we will assume the analysis of a single, defined stereoisomer.

Caption: Molecular graph highlighting the two primary stereocenters (C4 and C1').

Part 2: Conformational Landscape Mapping via DFT

Scientific Rationale